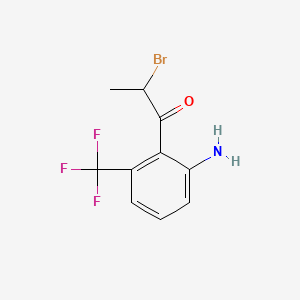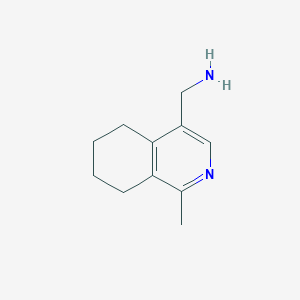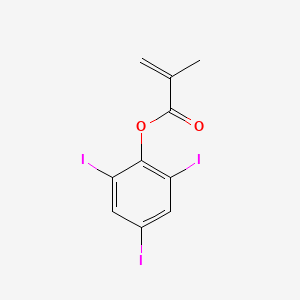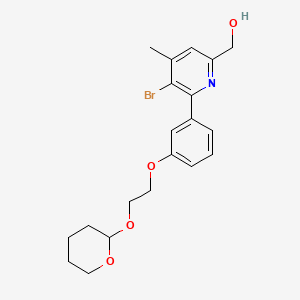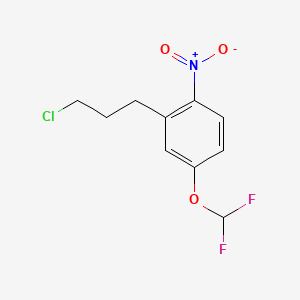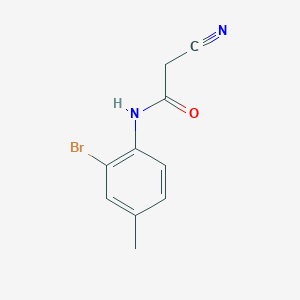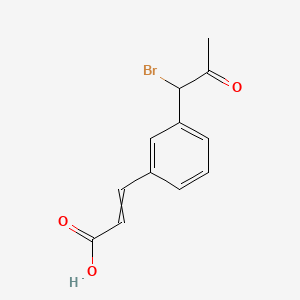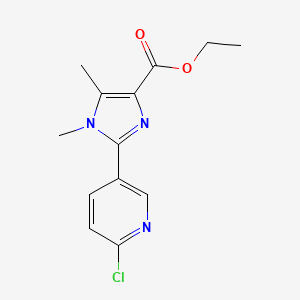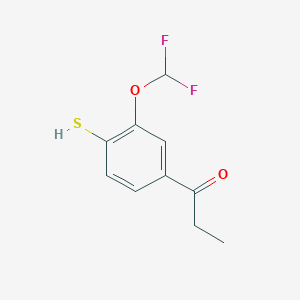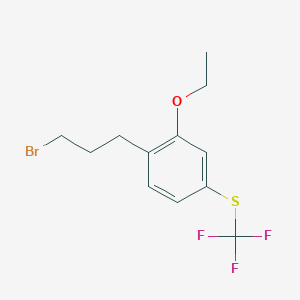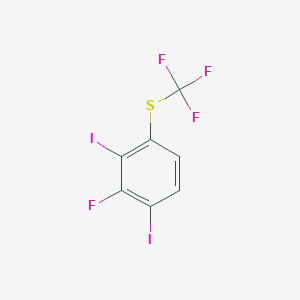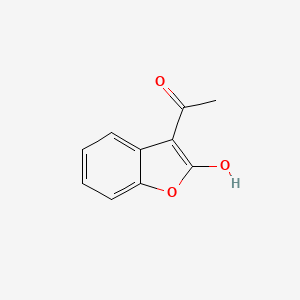
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- is a chemical compound known for its unique structure and properties This compound belongs to the benzofuranone family, characterized by a fused benzene and furan ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- can be achieved through various synthetic routes. One common method involves the reaction of benzofuranone with an appropriate aldehyde under acidic or basic conditions to introduce the hydroxyethylidene group. The reaction typically requires a catalyst, such as a Lewis acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce ethyl-substituted benzofuranones.
科学研究应用
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique structure allows it to modulate various biochemical pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in medicine and industry.
1-aryl-3a,8b-dihydroxy-3-(1-hydroxyethylidene)-1,3,3а,8b-tetrahydroindeno[1,2-b]pyrrole-2,4-diones: Studied for their biological activities.
Iron (II) (1-hydroxyethylidene)diphosphonate:
Uniqueness
2(3H)-Benzofuranone, 3-(1-hydroxyethylidene)- stands out due to its benzofuranone core structure, which imparts unique chemical and biological properties
属性
CAS 编号 |
101012-55-9 |
|---|---|
分子式 |
C10H8O3 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
1-(2-hydroxy-1-benzofuran-3-yl)ethanone |
InChI |
InChI=1S/C10H8O3/c1-6(11)9-7-4-2-3-5-8(7)13-10(9)12/h2-5,12H,1H3 |
InChI 键 |
GBGXGSMLWJEEDX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(OC2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


